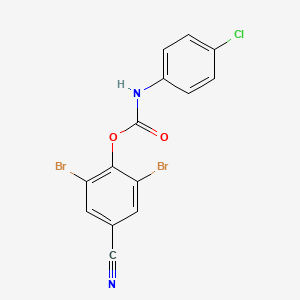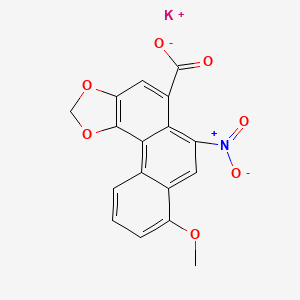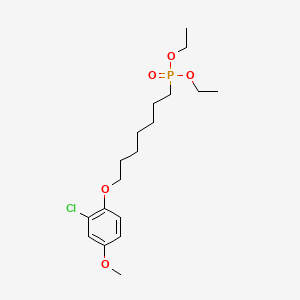
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester is a complex organic compound that contains 55 atoms, including 30 hydrogen atoms, 18 carbon atoms, 5 oxygen atoms, 1 phosphorus atom, and 1 chlorine atom . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester involves several steps. The synthetic route typically includes the reaction of 2-chloro-4-methoxyphenol with heptyl bromide to form the intermediate compound. This intermediate is then reacted with diethyl phosphite under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as temperature control, catalysts, and purification techniques, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid.
Scientific Research Applications
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the phosphonic acid group allows it to form strong interactions with metal ions and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (1-acetyl-7-(2-chloro-4-methoxyphenoxy)heptyl)-, diethyl ester: Similar in structure but with an acetyl group, which may alter its reactivity and applications.
Phosphonic acid, (7-(2-chloro-4-methoxyphenoxy)heptyl)-, dimethyl ester: Similar but with dimethyl ester groups, affecting its solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73514-91-7 |
|---|---|
Molecular Formula |
C18H30ClO5P |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-chloro-1-(7-diethoxyphosphorylheptoxy)-4-methoxybenzene |
InChI |
InChI=1S/C18H30ClO5P/c1-4-23-25(20,24-5-2)14-10-8-6-7-9-13-22-18-12-11-16(21-3)15-17(18)19/h11-12,15H,4-10,13-14H2,1-3H3 |
InChI Key |
MREDQSIYWHUQQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


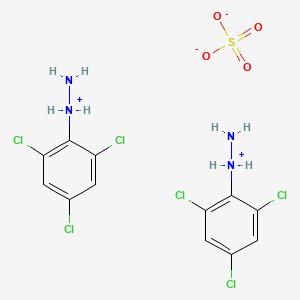
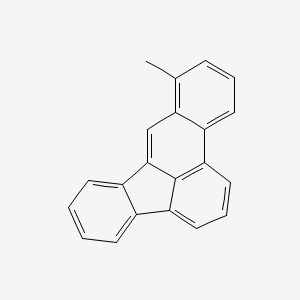

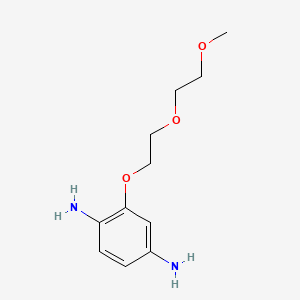
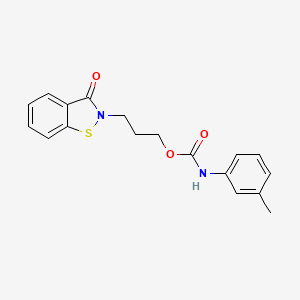
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
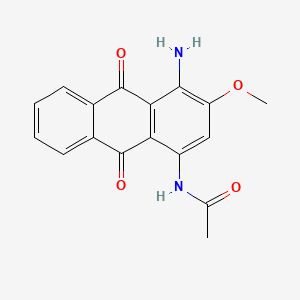
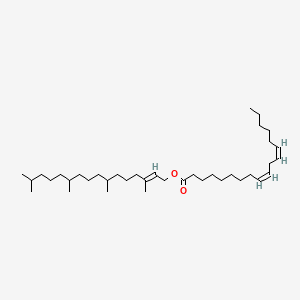


![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
